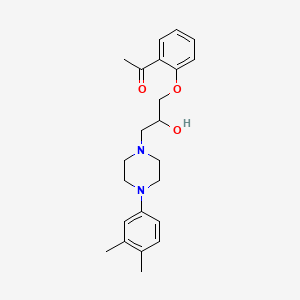
2-Propanol, 1-(2-acetylphenoxy)-3-(4-(3,4-dimethylphenyl)piperazinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-(2-acetylphenoxy)-3-(4-(3,4-dimethylphenyl)piperazinyl)- is a complex organic compound that belongs to the class of phenoxypropanol derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(2-acetylphenoxy)-3-(4-(3,4-dimethylphenyl)piperazinyl)- typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable phenol derivative reacts with an epoxide or halohydrin in the presence of a base to form the phenoxypropanol backbone. The piperazine ring can be introduced through a subsequent reaction with a suitable piperazine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts, solvents, and temperature control play crucial roles in the efficiency of the industrial process. The final product is often purified using techniques such as recrystallization, chromatography, or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol, 1-(2-acetylphenoxy)-3-(4-(3,4-dimethylphenyl)piperazinyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol under suitable conditions.
Substitution: The phenoxy and piperazine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the acetyl group may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1-(2-acetylphenoxy)-3-(4-(3,4-dimethylphenyl)piperazinyl)- involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The acetylphenoxy group may contribute to the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propanol, 1-(2-hydroxyphenoxy)-3-(4-(3,4-dimethylphenyl)piperazinyl)-
- 2-Propanol, 1-(2-methoxyphenoxy)-3-(4-(3,4-dimethylphenyl)piperazinyl)-
- 2-Propanol, 1-(2-chlorophenoxy)-3-(4-(3,4-dimethylphenyl)piperazinyl)-
Uniqueness
The unique combination of the acetylphenoxy group and the piperazine ring in 2-Propanol, 1-(2-acetylphenoxy)-3-(4-(3,4-dimethylphenyl)piperazinyl)- distinguishes it from other similar compounds
Eigenschaften
CAS-Nummer |
42583-20-0 |
|---|---|
Molekularformel |
C23H30N2O3 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
1-[2-[3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone |
InChI |
InChI=1S/C23H30N2O3/c1-17-8-9-20(14-18(17)2)25-12-10-24(11-13-25)15-21(27)16-28-23-7-5-4-6-22(23)19(3)26/h4-9,14,21,27H,10-13,15-16H2,1-3H3 |
InChI-Schlüssel |
NZKIQIJDMKXDFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC=C3C(=O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


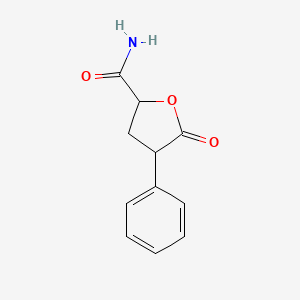
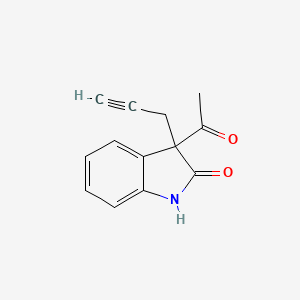

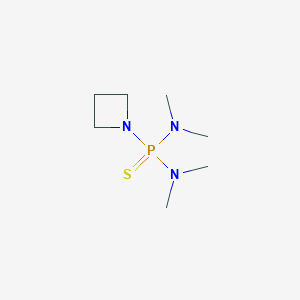

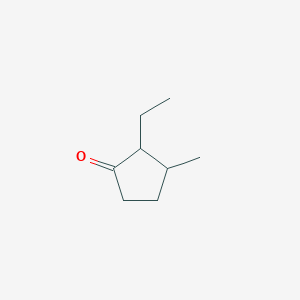
![N-[(Dimethylamino)methyl]-2-methylprop-2-enamide](/img/structure/B14656898.png)


![1-(3-Cyanophenyl)-3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]urea; ethanesulfonic acid](/img/structure/B14656925.png)



![Benzenesulfonic acid, 4-[(4-aminobenzoyl)amino]-](/img/structure/B14656955.png)
